molecular formula C8H14O4 B073191 1,3-Butanediol diacetate CAS No. 1117-31-3

1,3-Butanediol diacetate

Cat. No. B073191
CAS RN: 1117-31-3
M. Wt: 174.19 g/mol
InChI Key: MPAGVACEWQNVQO-UHFFFAOYSA-N
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Description

1,3-Butanediol diacetate is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is also known by other names such as (2S)-4-Acetoxy-2-butanyl acetate and (S)-1,3-butanediol diacetate .


Synthesis Analysis

The synthesis of 1,3-Butanediol diacetate involves specific reaction conditions. The reaction conditions include (η5-C5Me5)2Sm (THF)2 in toluene at 0 degrees Celsius for 0.5 hours, followed by a reaction at 25 degrees Celsius for 2.5 hours . The yield of this synthesis process is approximately 80% .


Molecular Structure Analysis

The molecular structure of 1,3-Butanediol diacetate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1,3-Butanediol diacetate has a molecular weight of 174.1944 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Biocatalytic Processes and Microbial Engineering :

    • Engineering of Cupriavidus necator H16 for the production of (R)-1,3-butanediol (1,3-BDO) using biocatalytic processes, highlighting its importance in the synthesis of polymers, specialty chemicals, and chemical intermediates (Gascoyne et al., 2021).
    • Microbial production of 1,3-propanediol and 2,3-butanediol, emphasizing their wide range of applications and the cost implications of their separation from fermentation broth (Xiu & Zeng, 2008).
    • Improvement of (R)-1,3-butanediol production in engineered Escherichia coli, demonstrating the chemical's role as a key intermediate in the synthesis of pharmaceuticals and industrial compounds (Kataoka et al., 2013).
  • Chemical Separation and Purification :

    • Separation of racemic from meso-2,3-butanediol using diacetate esterification, highlighting the process of purifying this compound for industrial applications (Utille & Boutron, 1999).
  • Bioenergetics and Bio-oxidation :

    • Study of bio-oxidation of 2,3-butanediol to acetoin and diacetyl by Acetobacter hansenii, providing insights into the bioenergetics of this process (De Faveri et al., 2003).
  • Nutritional Applications :

    • Research on the nutritional applications and implications of 1,3-butanediol, examining its potential as a synthetic source of dietary calories and as a solvent for food flavors (Dymsza, 1975).
  • Synthetic Chemistry and Metabolic Engineering :

    • Metabolic engineering of Escherichia coli for 1,3-butanediol biosynthesis through the inverted fatty acid β-oxidation cycle (Gulevich et al., 2016).
    • The use of butane-1,2-diacetals, including 1,3-butanediol diacetate, in the synthesis of natural products or biologically interesting compounds, demonstrating the synthetic utility of these compounds (Lence et al., 2008).

Safety And Hazards

When handling 1,3-Butanediol diacetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

Research works have been conducted to produce 1,3-Butadiene, an important chemical for the production of various synthetic rubbers, from renewable resources instead of petroleum . Biomass-derived C4 alcohols such as 1,3-Butanediol have been considered as alternative resources to produce 1,3-Butadiene . This suggests potential future directions for the use of 1,3-Butanediol diacetate in similar applications.

properties

IUPAC Name

3-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGVACEWQNVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60275772, DTXSID00862549
Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Butanediol diacetate

CAS RN

1117-31-3, 106484-02-0
Record name 1,3-Butylene glycol diacetate
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Record name 1,3-Butanediol diacetate
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Record name 1,3-Butanediol diacetate
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Record name 1,3-Butanediol, 1,3-diacetate
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Record name 1,3-Diacetoxybutane
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Record name 1,3-Butanediol diacetate
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Record name 1,3-butylene diacetate
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Record name 1,3-BUTANEDIOL DIACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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